molecular formula C24H20FN3O3 B11298185 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11298185
M. Wt: 417.4 g/mol
InChI Key: ZEPSVILIIYYSDH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then reacted with a substituted phenylhydrazine to introduce the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with a propanamide derivative under suitable conditions, such as the presence of a base and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Scientific Research Applications

2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate benzodiazepine receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to a reduction in neuronal excitability and seizure activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide stands out due to its unique combination of a fluorophenoxy group and an oxadiazole ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C24H20FN3O3/c1-15-11-13-17(14-12-15)22-27-24(31-28-22)18-7-3-5-9-20(18)26-23(29)16(2)30-21-10-6-4-8-19(21)25/h3-14,16H,1-2H3,(H,26,29)

InChI Key

ZEPSVILIIYYSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C(C)OC4=CC=CC=C4F

Origin of Product

United States

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